molecular formula C12H14Cl2N2 B1473226 (2-Phenylpyridin-3-yl)methanamine dihydrochloride CAS No. 1505459-34-6

(2-Phenylpyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1473226
CAS No.: 1505459-34-6
M. Wt: 257.16 g/mol
InChI Key: USYHYTJGQVJBPA-UHFFFAOYSA-N
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Description

(2-Phenylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H12N2·2HCl. It is a derivative of pyridine and is characterized by the presence of a phenyl group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylpyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 2-phenylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted phenyl or pyridine derivatives.

Scientific Research Applications

(2-Phenylpyridin-3-yl)methanamine dihydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (2-Phenylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Pyridin-3-yl)phenyl)methanamine dihydrochloride
  • (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
  • Methenamine

Uniqueness

(2-Phenylpyridin-3-yl)methanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl-pyridine framework allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-phenylpyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10;;/h1-8H,9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYHYTJGQVJBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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